molecular formula C22H19BrN2O2 B5787397 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide

Cat. No. B5787397
M. Wt: 423.3 g/mol
InChI Key: IJVQXUKAOHAXTP-UHFFFAOYSA-N
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Description

4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide, also known as BDP-9066, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of carboximidamides and has a molecular formula of C26H22BrN3O2.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide involves the inhibition of the activation of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer. However, one limitation of using 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its lack of specificity. It has been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. This lack of specificity may limit its potential as a therapeutic agent for other diseases.

Future Directions

There are several future directions for the study of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anti-cancer agent. Studies could be conducted to determine its efficacy in different types of cancer and to optimize its dosing and administration. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and autoimmune diseases. Studies could be conducted to determine its efficacy and safety in these diseases. Finally, studies could be conducted to develop more specific inhibitors of the NF-κB pathway, which may have fewer side effects and greater therapeutic potential.

Synthesis Methods

The synthesis of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide involves several steps. The first step involves the reaction between 4-bromoaniline and 4-nitrobenzoyl chloride in the presence of a base to form 4-bromo-N-(4-nitrobenzoyl)aniline. The second step involves the reduction of the nitro group in the presence of a reducing agent to form 4-bromo-N-(4-aminobenzoyl)aniline. The third step involves the reaction between 4-bromo-N-(4-aminobenzoyl)aniline and 3,3-diphenylpropanoyl chloride in the presence of a base to form 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide.

Scientific Research Applications

4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on the activation of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2/c23-19-13-11-18(12-14-19)22(24)25-27-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQXUKAOHAXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)Br)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,3-diphenylpropanoate

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